molecular formula C9H19N B13233662 3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine

3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine

Cat. No.: B13233662
M. Wt: 141.25 g/mol
InChI Key: UIUOPOGVDHMILD-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine is a cyclobutane derivative with a unique structure characterized by a cyclobutane ring substituted with two methyl groups and an isopropylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of 3,3-dimethylcyclobutanone with isopropylamine in the presence of a reducing agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a temperature that facilitates the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted cyclobutane derivatives.

Scientific Research Applications

3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    3,3-dimethylcyclobutan-1-amine: Lacks the isopropyl group, leading to different chemical properties and reactivity.

    N-(propan-2-yl)cyclobutan-1-amine: Lacks the dimethyl substitution on the cyclobutane ring, affecting its steric and electronic properties.

Uniqueness

3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine is unique due to the combination of its cyclobutane ring with both dimethyl and isopropylamine substitutions. This unique structure imparts specific steric and electronic characteristics, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

3,3-dimethyl-N-propan-2-ylcyclobutan-1-amine

InChI

InChI=1S/C9H19N/c1-7(2)10-8-5-9(3,4)6-8/h7-8,10H,5-6H2,1-4H3

InChI Key

UIUOPOGVDHMILD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CC(C1)(C)C

Origin of Product

United States

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